molecular formula C9H7F3O3 B8547760 4-Hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde CAS No. 116314-60-4

4-Hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No. B8547760
M. Wt: 220.14 g/mol
InChI Key: IDHLTDAHMWZQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
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properties

CAS RN

116314-60-4

Product Name

4-Hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H7F3O3/c1-15-7-3-5(4-13)2-6(8(7)14)9(10,11)12/h2-4,14H,1H3

InChI Key

IDHLTDAHMWZQQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C(F)(F)F)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-methoxy-6-(trifluoromethyl)phenol (2) (2.5 g, 13 mmol) and hexamethylenetetramine (1.8 g, 13 mmol) in TFA (40 mL) was stirred under reflux for 3 h. The solvent was removed in vacuo and the residue was dissolved in 1M HCl (20 mL). The product was extracted with DCM (3×20 mL), the combined organics were washed with brine (2×20 mL) and then the solvent was removed in vacuo. The residue was purified by silica gel chromatography (80 g, 0-100% EtOAc in isohexane) to afford 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde (3) (1.03 g, 34%) as a white solid: m/z 219 [M−H]− (ES−).
Quantity
2.5 g
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1.8 g
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Quantity
40 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution containing 1.9 g of 2-methoxy-6-trifluoromethylphenol and 1.4 g of hexamethylenetetramine in 20 ml of trifluoroacetic acid was refluxed for 1 h. The solvent was removed in reduced pressure, 50 ml of 1 N hydrochloric acid was added to the residue and the solution was extracted with dichloromethane. Most part of the solvent was evaporated in vacuo and petroleum ether was added, whereupon the product crystallized. Yield 0.7 g (32%), m.p. 151°-152° C.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
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Quantity
20 mL
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